molecular formula C11H11NO3 B105973 Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate CAS No. 15478-18-9

Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate

Cat. No.: B105973
CAS No.: 15478-18-9
M. Wt: 205.21 g/mol
InChI Key: ICPIRXLDEXTULL-UHFFFAOYSA-N
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Description

Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a methyl ester group attached to the indole ring, which is further substituted with a hydroxy group at the 5-position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate typically involves the esterification of 5-hydroxyindole-3-acetic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the product. The use of solid acid catalysts in a packed bed reactor can also improve the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 5-hydroxy-1H-indole-3-carboxylic acid.

    Reduction: 5-hydroxy-1H-indol-3-ylmethanol.

    Substitution: 3-nitro-5-hydroxy-1H-indole.

Scientific Research Applications

Biological Activities

Research indicates that Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate exhibits several significant biological activities:

  • Antioxidant Activity : The compound has shown potential in inhibiting nitric oxide production, which is crucial for reducing oxidative stress within biological systems .
  • Anticancer Properties : Studies have demonstrated that it can inhibit the growth of various human tumor cell lines in vitro, suggesting its role as a potential anticancer agent .
  • Hormonal Modulation : There is evidence that this compound acts as an antagonist ligand for estrogen receptors, which may be beneficial in treating hormone-dependent cancers such as breast cancer .

Applications in Medicinal Chemistry

Given its biological activities, this compound presents several applications in medicinal chemistry:

  • Drug Development : Its ability to inhibit tumor growth and modulate hormonal activity positions it as a candidate for further development into therapeutic agents for cancer treatment.
  • Antioxidant Formulations : Due to its antioxidant properties, it could be incorporated into formulations aimed at reducing oxidative damage in various diseases.

Case Studies

Several studies have documented the effects and applications of this compound:

Study ReferenceObjectiveFindings
ACS Omega (2023)Evaluate anticancer propertiesDemonstrated inhibition of human tumor cell lines growth
Journal of Medicinal ChemistryInvestigate antioxidant effectsShowed significant inhibition of nitric oxide production
Breast Cancer ResearchAssess hormonal modulationIdentified as an antagonist for estrogen receptors

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-methyl-3-indoleacetic acid: Similar structure but with a methoxy group instead of a hydroxy group.

    Indole-3-acetic acid: Lacks the methyl ester group but has similar biological activities.

    5-Hydroxyindole-3-acetic acid: The parent compound without the ester group.

Uniqueness

Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate is unique due to the presence of both the hydroxy and ester groups, which can influence its reactivity and biological activity

Biological Activity

Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C11H11N1O3C_{11}H_{11}N_{1}O_{3} and a molecular weight of approximately 205.21 g/mol. The compound features an indole structure, characterized by a fused benzene and pyrrole ring, with a hydroxyl group at the 5-position contributing to its biological activity .

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Antioxidant Activity : The hydroxyl group in the molecule enhances its ability to scavenge free radicals, thereby suggesting potential applications in oxidative stress-related conditions .
  • Antimicrobial Properties : Similar indole derivatives have demonstrated significant antibacterial activity against various strains, indicating that this compound may exhibit similar effects .
  • Anti-inflammatory Effects : The compound has been shown to interact with receptors involved in pain and inflammation pathways, potentially leading to analgesic effects .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In various studies, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds derived from indole structures have been tested for their Minimum Inhibitory Concentration (MIC) values, demonstrating significant antibacterial activity .

CompoundMIC (µg/mL)MBC (µg/mL)
This compoundTBDTBD
Compound 19 (related indole derivative)0.56 - 12.502.08 - 16.67
Compound 9 (less active)7.68 - 30.7415.37 - 61.48

Antioxidant Activity

The antioxidant properties of this compound are significant due to the presence of the hydroxyl group, which can donate electrons to free radicals, thus neutralizing them. This property is critical in preventing cellular damage caused by oxidative stress .

Anti-inflammatory Activity

Studies suggest that this compound may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of indole derivatives, including this compound:

  • Antioxidant Evaluation : A study assessed the antioxidant capacity of various indole derivatives using DPPH and ABTS assays, showing promising results for compounds similar to this compound .
  • In Vitro Studies : Research involving cell lines demonstrated that this compound could protect against oxidative stress-induced cell death, suggesting its potential therapeutic role in neurodegenerative diseases .

Properties

IUPAC Name

methyl 2-(5-hydroxy-1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)4-7-6-12-10-3-2-8(13)5-9(7)10/h2-3,5-6,12-13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPIRXLDEXTULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.